molecular formula C13H23N B8778176 2-(1-Adamantyl)-N-methylethylamine CAS No. 52582-90-8

2-(1-Adamantyl)-N-methylethylamine

Cat. No. B8778176
CAS RN: 52582-90-8
M. Wt: 193.33 g/mol
InChI Key: QPHKFMOPPHRCKW-UHFFFAOYSA-N
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Description

2-(1-Adamantyl)-N-methylethylamine is a useful research compound. Its molecular formula is C13H23N and its molecular weight is 193.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1-Adamantyl)-N-methylethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Adamantyl)-N-methylethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

52582-90-8

Product Name

2-(1-Adamantyl)-N-methylethylamine

Molecular Formula

C13H23N

Molecular Weight

193.33 g/mol

IUPAC Name

2-(1-adamantyl)-N-methylethanamine

InChI

InChI=1S/C13H23N/c1-14-3-2-13-7-10-4-11(8-13)6-12(5-10)9-13/h10-12,14H,2-9H2,1H3

InChI Key

QPHKFMOPPHRCKW-UHFFFAOYSA-N

Canonical SMILES

CNCCC12CC3CC(C1)CC(C3)C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1-adamantaneacetic acid N-methylamide (1.54 g, 7.45 mmol) in tetrahydrofuran (15.0 ml) was added dropwise to a solution of lithium aluminum hydride (569 mg, 15.0 mmol) in diethyl ether (34.0 ml) under ice-cooling over five minutes. The mixture was refluxed for six hours and then stirred under ice-cooling again. Ethyl acetate was added to the reaction mixture to treat excess lithium aluminum hydride, and then the whole was extracted with 1 N hydrochloric acid (50 ml) twice. A 4 N aqueous sodium hydroxide solution was added to the extract to basify it, and the whole was extracted with diethyl ether (80 ml). The organic layer was washed with a saturated aqueous sodium chloride solution (60 ml) and dried over magnesium sulfate. The solvent was evaporated under reduced pressure to give 890 mg (66%) of the titled compound.
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1.54 g
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569 mg
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15 mL
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34 mL
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Yield
66%

Synthesis routes and methods II

Procedure details

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